

# Enpp-1-IN-21 solubility and preparation for experiments

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## Compound of Interest

Compound Name: *Enpp-1-IN-21*

Cat. No.: *B14078024*

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## Application Notes and Protocols for Enpp-1-IN-21

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of **Enpp-1-IN-21**, a potent inhibitor of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1). This document offers detailed information on the compound's solubility, preparation for experimental use, and protocols for in vitro assays.

### Introduction to Enpp-1-IN-21

**Enpp-1-IN-21** is a small molecule inhibitor of ENPP1, a key enzyme in the regulation of extracellular nucleotide metabolism. ENPP1 is a transmembrane glycoprotein that hydrolyzes adenosine triphosphate (ATP) to adenosine monophosphate (AMP) and inorganic pyrophosphate (PPi). Crucially, in the context of immuno-oncology, ENPP1 is the primary hydrolase of 2'3'-cyclic GMP-AMP (cGAMP), a second messenger that activates the STING (Stimulator of Interferon Genes) pathway, leading to an anti-tumor immune response. By degrading cGAMP, ENPP1 acts as an innate immune checkpoint, suppressing anti-tumor immunity. Elevated ENPP1 expression has been observed in various cancers and is often associated with a poor prognosis. Therefore, inhibiting ENPP1 with molecules like **Enpp-1-IN-21** is a promising strategy to enhance anti-tumor immunity.

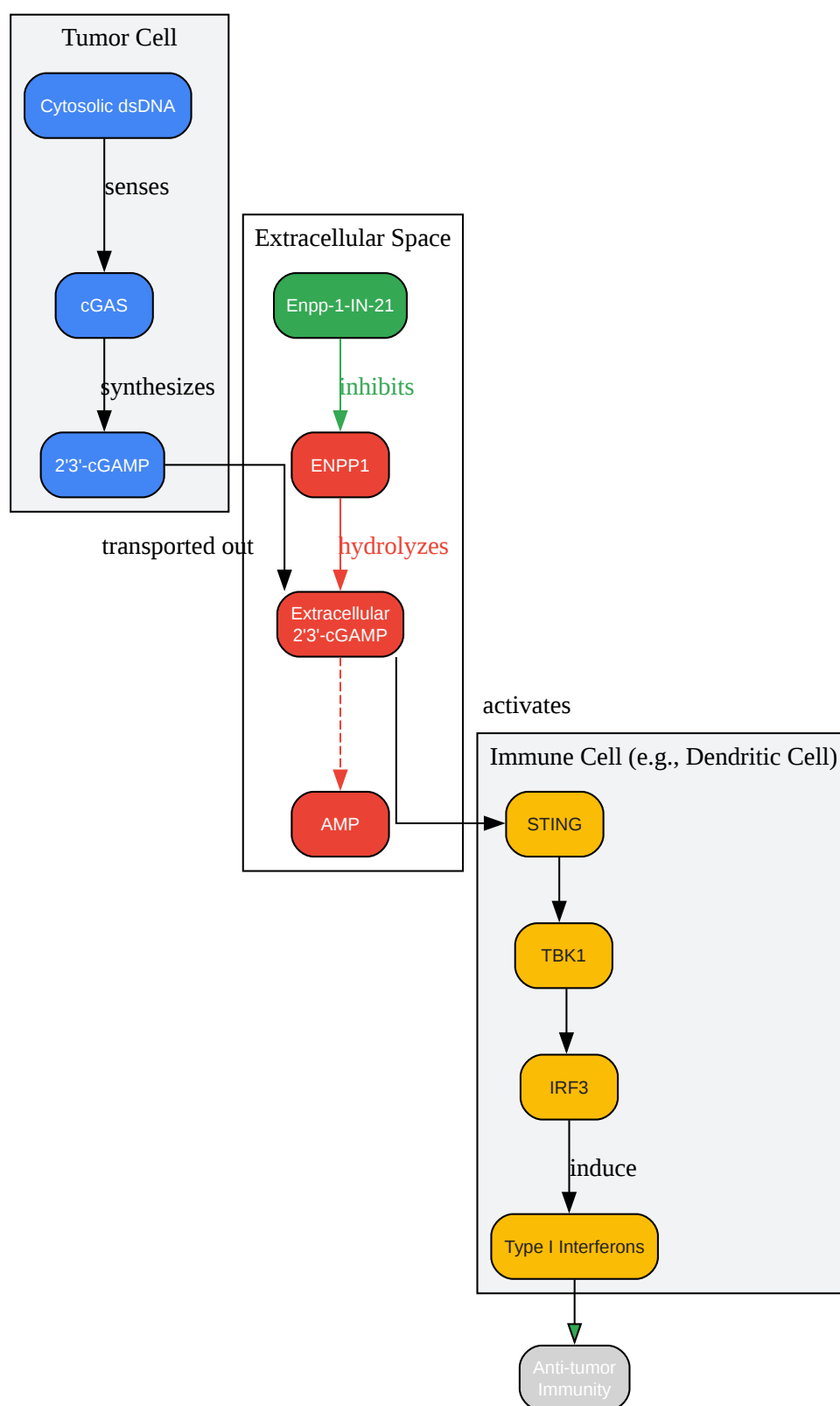
## Data Presentation

The following table summarizes the key quantitative data for **Enpp-1-IN-21**.

Parameter	Value	Reference
IC50 (ENPP1)	0.45 $\mu$ M	<a href="#">[1]</a> <a href="#">[2]</a>
IC50 (ENPP3)	0.19 $\mu$ M	<a href="#">[1]</a> <a href="#">[2]</a>
Solubility in DMSO	100 mg/mL (221.52 mM)	<a href="#">[1]</a>
Molecular Weight	451.48 g/mol	N/A
Storage of Stock Solution	-80°C for 6 months; -20°C for 1 month	<a href="#">[1]</a> <a href="#">[3]</a>

## Signaling Pathway

The diagram below illustrates the role of ENPP1 in the cGAS-STING signaling pathway and the mechanism of action for an ENPP1 inhibitor like **Enpp-1-IN-21**.



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Caption: ENPP1 negatively regulates the cGAS-STING pathway.

## Experimental Protocols

### Preparation of Stock Solutions

Materials:

- **Enpp-1-IN-21** powder
- Dimethyl sulfoxide (DMSO), anhydrous
- Sterile microcentrifuge tubes

Procedure:

- To prepare a 10 mM stock solution, dissolve 4.51 mg of **Enpp-1-IN-21** in 1 mL of DMSO.
- Vortex thoroughly to ensure complete dissolution. Gentle warming (e.g., 37°C) and sonication can be used to aid dissolution if necessary.[\[1\]](#)
- Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
- Store the stock solution at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[\[1\]](#)[\[3\]](#)

### Cell-Based ENPP1 Inhibition Assay

This protocol describes a method to assess the inhibitory activity of **Enpp-1-IN-21** on endogenous ENPP1 in a cell line with high ENPP1 expression, such as the triple-negative breast cancer cell line MDA-MB-231.

Materials:

- MDA-MB-231 cells
- Cell culture medium (e.g., DMEM with 10% FBS)
- 96-well cell culture plates
- **Enpp-1-IN-21** stock solution (10 mM in DMSO)

- Assay buffer (e.g., Hank's Balanced Salt Solution - HBSS)
- cGAMP (substrate)
- Detection reagent for AMP/GMP (e.g., Transcreener® AMP<sup>2</sup>/GMP<sup>2</sup> Assay Kit)

#### Procedure:

- Cell Seeding: Seed MDA-MB-231 cells in a 96-well plate at a density of  $2 \times 10^4$  cells per well and allow them to adhere overnight.
- Compound Preparation: Prepare serial dilutions of **Enpp-1-IN-21** in assay buffer. The final DMSO concentration in the assay should be kept below 0.5% to avoid solvent effects.
- Treatment: Remove the culture medium from the wells and wash the cells once with assay buffer. Add the diluted **Enpp-1-IN-21** to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
- Enzymatic Reaction: Add cGAMP to each well to a final concentration of 10  $\mu$ M to initiate the enzymatic reaction.
- Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).
- Detection: Stop the reaction and measure the amount of AMP/GMP produced according to the manufacturer's protocol for the chosen detection kit.
- Data Analysis: Calculate the percentage of inhibition for each concentration of **Enpp-1-IN-21** and determine the IC<sub>50</sub> value by fitting the data to a dose-response curve.

## In Vitro ENPP1 Enzyme Inhibition Assay (High-Throughput Screening)

This protocol outlines a biochemical assay to determine the inhibitory activity of **Enpp-1-IN-21** on purified recombinant ENPP1 enzyme.

#### Materials:

- Recombinant human ENPP1 enzyme

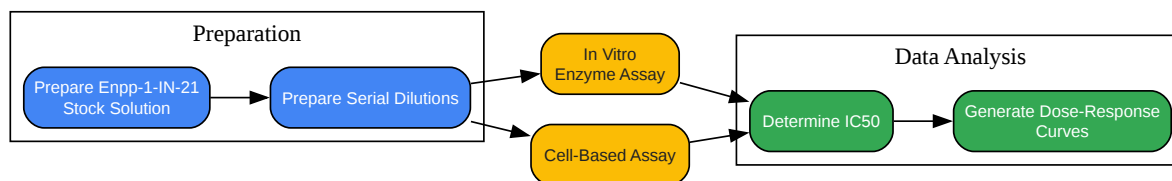
- Assay buffer (e.g., 50 mM Tris, 5 mM MgCl<sub>2</sub>, pH 7.5)
- **Enpp-1-IN-21** stock solution (10 mM in DMSO)
- Substrate (ATP or cGAMP)
- 384-well assay plates
- Detection reagent for AMP/GMP (e.g., Transcreener® AMP<sup>2</sup>/GMP<sup>2</sup> Assay Kit)

#### Procedure:

- Compound Dispensing: Dispense serial dilutions of **Enpp-1-IN-21** into the wells of a 384-well plate.
- Enzyme Addition: Add recombinant ENPP1 enzyme to each well to a final concentration of approximately 100 pM.[\[4\]](#)
- Incubation: Incubate the plate for 15-30 minutes at room temperature to allow the compound to bind to the enzyme.
- Reaction Initiation: Add the substrate (e.g., 10 µM ATP or cGAMP) to each well to start the enzymatic reaction.[\[5\]](#)
- Reaction Incubation: Incubate the plate for 60 minutes at room temperature.
- Detection: Add the detection reagents to stop the reaction and generate a signal (e.g., fluorescence polarization).
- Data Acquisition and Analysis: Read the plate using a suitable plate reader and calculate the IC<sub>50</sub> value as described in the cell-based assay protocol.

## Experimental Workflow

The following diagram illustrates a typical workflow for evaluating an ENPP1 inhibitor.



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Caption: Workflow for ENPP1 inhibitor evaluation.

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